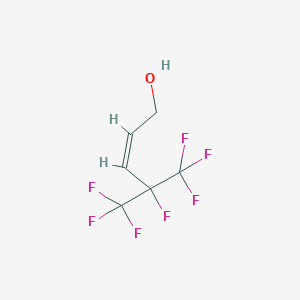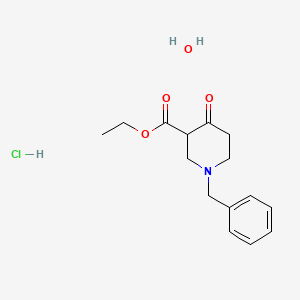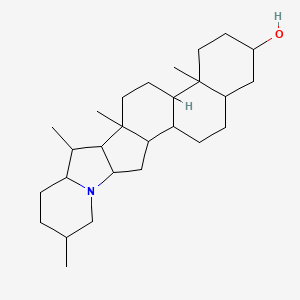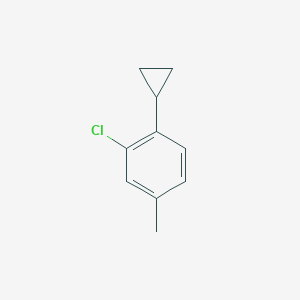
BDP R6G hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDP R6G hydrazide is a borondipyrromethene dye whose absorption and emission spectra resemble those of rhodamine 6G. This hydrazide is a carbonyl-reactive compound that is useful for the labeling of aldehydes, ketones, and most carbohydrates (oxidized with periodate) . It is widely used in various scientific research applications due to its excellent photostability and high fluorescence quantum yield .
准备方法
Synthetic Routes and Reaction Conditions
BDP R6G hydrazide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) and hydrazine derivatives. The synthesis typically involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions.
Introduction of Hydrazide Group: The hydrazide group is introduced by reacting the BDP core with hydrazine or its derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Synthesis of BDP Core: Using industrial reactors to produce the BDP core in large quantities.
Hydrazide Functionalization: Introducing the hydrazide group through controlled reactions in industrial-scale equipment.
化学反应分析
Types of Reactions
BDP R6G hydrazide undergoes several types of chemical reactions, including:
Carbonyl Addition Reactions: Reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with these carbonyl compounds in the presence of mild acids or bases.
Oxidizing Agents: Periodate is commonly used to oxidize carbohydrates before labeling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Labeled Carbohydrates: Resulting from the reaction with oxidized carbohydrates.
科学研究应用
BDP R6G hydrazide is extensively used in various scientific research fields, including:
Chemistry: Used as a fluorescent label for detecting and quantifying carbonyl compounds.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent probes and sensors
作用机制
BDP R6G hydrazide exerts its effects through its carbonyl-reactive hydrazide group. The hydrazide group reacts with carbonyl compounds to form stable hydrazone bonds. This reaction is facilitated by the borondipyrromethene core, which enhances the compound’s fluorescence properties. The molecular targets include aldehydes, ketones, and oxidized carbohydrates .
相似化合物的比较
Similar Compounds
BDP TR hydrazide: Another borondipyrromethene dye with similar carbonyl-reactive properties.
Cyanine3 hydrazide: A carbonyl-reactive dye for Cy3 channel.
BDP R6G carboxylic acid: A free carboxylic acid derivative of BDP R6G
Uniqueness
BDP R6G hydrazide is unique due to its high fluorescence quantum yield, excellent photostability, and specific reactivity towards carbonyl compounds. These properties make it highly suitable for various labeling applications in scientific research .
属性
分子式 |
C18H18BClF2N4O |
|---|---|
分子量 |
390.6 g/mol |
IUPAC 名称 |
[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H |
InChI 键 |
QEUBCPGVPKSGMU-UHFFFAOYSA-N |
规范 SMILES |
[B-]1(N2C(=CC=C2CCC(=O)N[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)


![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)

![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)

